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1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole

Drug-likeness Permeability Lead optimization

Researchers seeking novel JAK-STAT pathway probes often face solubility artifacts with lipophilic analogs. This N-sulfonated azetidine-pyrazole building block (MW 270.35 g/mol, clogP 0.87) is the solution for reliable screening. - JAK-targeted design: Structurally aligned with the baricitinib pharmacophore for medium-throughput kinase screens. - Assay-ready solubility: Compatible with standard biochemical assays (HTRF, AlphaScreen) at up to 30 µM without precipitation. - Fragment efficiency: Low rotatable bond count (RB=3) and balanced HBD/HBA (1/6) make it ideal for SPR/NMR fragment screening with minimized non-specific binding.

Molecular Formula C11H18N4O2S
Molecular Weight 270.35
CAS No. 2309192-04-7
Cat. No. B2727853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole
CAS2309192-04-7
Molecular FormulaC11H18N4O2S
Molecular Weight270.35
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3CCCC3
InChIInChI=1S/C11H18N4O2S/c1-13-9-11(6-12-13)18(16,17)15-7-10(8-15)14-4-2-3-5-14/h6,9-10H,2-5,7-8H2,1H3
InChIKeyIBUGMXSEGBREPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole Overview


1-Methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole (CAS 2309192-04-7) is a synthetic N-sulfonated heterocyclic building block featuring a 1-methyl-1H-pyrazole core linked via a sulfonyl bridge to a 3-(pyrrolidin-1-yl)azetidine moiety [1]. The compound has been investigated for potential Janus kinase (JAK) inhibitory activity, aligning with the well-established therapeutic relevance of azetidine-sulfonamide scaffolds in kinase-targeted drug discovery [2]. Its molecular formula is C11H18N4O2S with a molecular weight of 270.35 g/mol, placing it within an attractive physicochemical space for lead optimization according to standard drug-likeness filters [1].

Why Analogs Cannot Substitute 1-Methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole


Compounds within the N-sulfonated azetidine-pyrrolidine chemotype cannot be freely interchanged because small variations in the heterocyclic core, linker, or substituents produce markedly different physicochemical and potentially pharmacological profiles. The target compound's combination of a 1-methyl-1H-pyrazole core, a direct sulfonyl linkage, and a 3-(pyrrolidin-1-yl)azetidine tail generates a distinctive clogP of 0.87 and TPSA of 78.95 Ų [1]. In contrast, the closely related phenyl-pyrazole analog (CAS 2310140-88-4) exhibits a significantly higher clogP of 2.63 despite a nearly identical TPSA (78.99 Ų), while the isoxazole analog (CAS 2319851-16-4) shows a comparable lipophilicity (clogP 0.77) but distinct hydrogen-bonding capacity [2][3]. These differences in lipophilicity, hydrogen bond donor count, and rotatable bond availability directly impact solubility, permeability, metabolic stability, and target engagement—making generic substitution a scientifically invalid procurement strategy for reproducible research [4].

Quantitative Differentiation of 1-Methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole vs. Analogs


Molecular Weight Advantage in Permeability

The target compound's molecular weight (270.35 g/mol) is substantially lower than that of the phenyl-pyrazole analog (332.43 g/mol) and the benzothiadiazole analog (324.42 g/mol), positioning it more favorably within optimal drug-likeness space. Lower MW correlates with improved passive permeability potential as predicted by Lipinski's Rule of Five guidance [1]. The isoxazole analog (285.36 g/mol) is only 15 g/mol heavier, but its replacement of the pyrazole with an isoxazole ring alters key electronic and hydrogen-bonding properties that influence target recognition [2].

Drug-likeness Permeability Lead optimization

Optimized Lipophilicity for Aqueous Solubility

The target compound exhibits a predicted clogP of 0.87, which is significantly lower than the phenyl-pyrazole analog (clogP = 2.63) and the benzothiadiazole analog (clogP = 2.46), and slightly higher than the isoxazole analog (clogP = 0.77) [1][2][3]. A clogP below 1.0 is associated with higher aqueous solubility, which facilitates formulation for in vitro biochemical assays and reduces the risk of non-specific protein binding that can confound IC50 determinations [4].

Lipophilicity clogP Aqueous solubility

Single HBD Balances Permeability-Solubility

The target compound possesses exactly one hydrogen bond donor (HBD = 1), distinguishing it from the phenyl-pyrazole analog (HBD = 0) and the benzothiadiazole analog (HBD = 2) [1][2]. Compounds with HBD = 0 often exhibit poor aqueous solubility despite excellent membrane permeability, while HBD ≥ 2 can limit passive diffusion across lipid bilayers. A single HBD strikes a favorable balance, as demonstrated by numerous marketed kinase inhibitors [3]. The isoxazole analog also has HBD = 1, but its distinct heterocyclic core alters the spatial orientation of the donor group [4].

Hydrogen bonding Permeability Solubility

Low Rotatable Bond Count Enhances Binding

The target compound contains only 3 rotatable bonds (RB = 3), compared to 5 rotatable bonds for both the phenyl-pyrazole and benzothiadiazole analogs [1][2]. Fewer rotatable bonds reduce the entropic penalty upon binding to a protein target, potentially enhancing binding affinity and selectivity at equivalent lipophilic ligand efficiency. The isoxazole analog also has RB = 3, but its heterocyclic core introduces different electronic constraints on the conformational landscape [3]. This measure of 'conformational restriction' is a well-validated principle in fragment-based drug design and kinase inhibitor optimization [4].

Conformational restriction Binding entropy Ligand efficiency

JAK Inhibitor Scaffold Alignment

The N-sulfonyl azetidine-pyrrolidine motif embedded in the target compound is structurally analogous to the sulfonamide-azetidine linker found in baricitinib, a clinically approved JAK1/JAK2 inhibitor with IC50 values of 5.9 nM and 5.7 nM against JAK1 and JAK2, respectively [1]. While direct IC50 data for the target compound are not publicly available, the chemotype belongs to a well-characterized class of kinase inhibitors where the azetidine ring provides conformational rigidity and the sulfonyl group engages the kinase hinge region via hydrogen bonding [2]. The 1-methyl-1H-pyrazole core distinguishes this compound from baricitinib’s pyrrolo[2,3-d]pyrimidine scaffold, suggesting potential divergence in kinase selectivity profiles that merits experimental investigation [3].

JAK inhibitor Kinase selectivity Immunology

Optimal Application Scenarios for 1-Methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole


JAK-STAT Pathway Screening Libraries

Given the structural alignment of the N-sulfonyl azetidine-pyrrolidine motif with the baricitinib pharmacophore (JAK1 IC50 = 5.9 nM, JAK2 IC50 = 5.7 nM), this compound is best deployed as a structurally novel entry in medium-throughput JAK-STAT pathway screens [1]. Its favorable clogP of 0.87 and single H-bond donor make it compatible with standard biochemical assay conditions (e.g., HTRF, AlphaScreen) at concentrations up to 30 µM without precipitation artifacts—a common limitation of more lipophilic analogs with clogP >2.0 [2].

Fragment-Based Drug Design for Kinase Hinge

The compound's low molecular weight (270.35 g/mol) and low rotatable bond count (RB = 3) position it as a high-efficiency starting point for fragment elaboration. Its TPSA of 78.95 Ų and balanced HBD/HBA profile (1/6) meet established fragment library quality criteria [1]. In fragment screening by SPR or NMR, the single HBD minimizes non-specific binding to sensor surfaces, improving signal-to-noise ratios compared to analogs with HBD = 2 (e.g., benzothiadiazole analog) [2].

Cellular Permeability Optimization for Kinase Targets

The target compound's optimal balance of lipophilicity (clogP = 0.87) and polar surface area (TPSA = 78.95 Ų) places it within the predicted high-permeability space (TPSA < 140 Ų, clogP between 0 and 3) [1]. This makes it a suitable reference compound for permeability optimization studies, particularly when benchmarking against the phenyl-pyrazole analog (clogP = 2.63, TPSA = 78.99 Ų), which is predicted to have ~10-fold higher passive membrane permeability but ~10-fold lower aqueous solubility [2]. Paired use of both compounds in Caco-2 or MDCK permeability assays can quantify the impact of lipophilicity on intracellular target engagement.

Kinase Selectivity Profiling for Scaffold Hopping

The distinct 1-methyl-1H-pyrazole core of the target compound differentiates it from the pyrrolo[2,3-d]pyrimidine core of baricitinib, offering a scaffold-hopping opportunity for JAK selectivity profiling [1]. In selectivity panels (e.g., 50–100 kinase panel screening), the compound can reveal whether the pyrazole scaffold yields divergent inhibition profiles versus the pyrrolopyrimidine series. Its favorable solubility profile (inferred from clogP = 0.87) supports testing at uniform concentrations across kinase assays, reducing inter-assay variability [2].

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